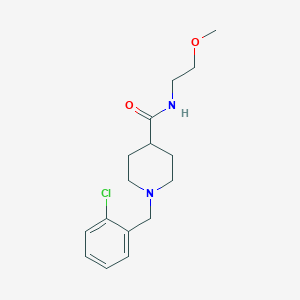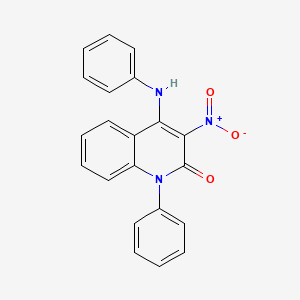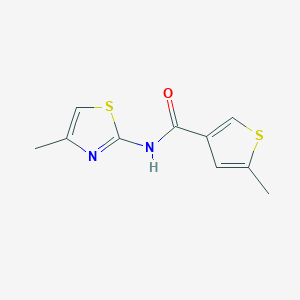![molecular formula C21H20F3N3O2 B5011125 1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5011125.png)
1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFMPP and is a member of the piperazine family of compounds. TFP is a synthetic compound that is primarily used for laboratory research purposes.
作用机制
The mechanism of action of TFP is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. TFP has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation and feelings of well-being. TFP has also been shown to decrease the activity of norepinephrine, which is associated with stress and anxiety.
Biochemical and Physiological Effects:
TFP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin and dopamine. TFP has also been shown to decrease the activity of norepinephrine, which is associated with stress and anxiety. TFP has been shown to have a calming effect on the brain, which may make it useful as an anxiolytic or antidepressant.
实验室实验的优点和局限性
TFP has several advantages for laboratory experiments. It is a synthetic compound that can be easily produced in large quantities. TFP has a high affinity for several receptor sites in the brain, which makes it useful for studying the effects of neurotransmitters on behavior. However, TFP has several limitations for laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain. TFP may also have side effects that could interfere with experimental results.
未来方向
There are several future directions for research on TFP. One area of research is the development of new antidepressant and anxiolytic medications based on the structure of TFP. Another area of research is the investigation of the long-term effects of TFP on the brain and behavior. Additionally, research could be conducted to investigate the effects of TFP on other neurotransmitter systems in the brain. Finally, research could be conducted to investigate the potential therapeutic applications of TFP for other psychiatric disorders.
合成方法
The synthesis of TFP is a complex process that involves several steps. The starting material for the synthesis is 1-phenyl-2,5-pyrrolidinedione, which is reacted with trifluoromethylphenylpiperazine in the presence of a catalyst to form TFP. The synthesis of TFP requires specialized equipment and expertise, and should only be carried out by trained professionals.
科学研究应用
TFP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for several receptor sites in the brain, including serotonin, dopamine, and norepinephrine receptors. TFP has been investigated for its potential use as an antidepressant, anxiolytic, and as a treatment for other psychiatric disorders.
属性
IUPAC Name |
1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c22-21(23,24)15-5-4-8-17(13-15)25-9-11-26(12-10-25)18-14-19(28)27(20(18)29)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDPXUAXIQAMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)

![(2,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5011115.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5011120.png)
![ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5011129.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5011142.png)